1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol
Description
1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol (CAS: 1340196-99-7) is a bicyclic cyclopropanol derivative featuring two fused cyclopropane rings with a hydroxyl (-OH) group at position 1 and a phenyl substituent at position 1' (Figure 1). Its synthesis often involves transition-metal-catalyzed rearrangements of silylated precursors, such as Zn(II)- or Rh(I)-mediated processes .
Key spectroscopic data for related compounds (e.g., 3',3'-dimethyl-[1,1'-bi(cyclopropan)]-1'-en-1-ol) include IR absorption bands at 3345 cm⁻¹ (O-H stretch) and 717 cm⁻¹ (cyclopropane ring vibration), along with HRMS confirmation ([M - H]⁺ at m/z 191.1430) .
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(1-phenylcyclopropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H14O/c13-12(8-9-12)11(6-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
InChI Key |
RNRVONNEPLUVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3(CC3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’-Phenyl-[1,1’-bi(cyclopropan)]-1-ol typically involves the following steps:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1’-Phenyl-[1,1’-bi(cyclopropan)]-1-ol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-Phenyl-[1,1’-bi(cyclopropan)]-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1’-Phenyl-[1,1’-bi(cyclopropan)]-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The strained cyclopropane rings can interact with active sites of enzymes, potentially inhibiting their activity or altering their function . The phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bicyclic Cyclopropanols
The structural framework of 1'-phenyl-[1,1'-bi(cyclopropan)]-1-ol can be modified by altering substituents or ring systems, leading to distinct physicochemical and reactivity profiles:
Key Observations :
- Steric Effects : The phenyl substituent in 1'-phenyl-[1,1'-bi(cyclopropan)]-1-ol introduces significant steric hindrance compared to methyl or hydrogen substituents, influencing reaction pathways (e.g., slower nucleophilic additions) .
Ring System Modifications
Compounds with alternative bicyclic frameworks exhibit divergent strain energies and reactivities:
- [1,1'-Bicyclobutyl]-1-ol Derivatives (e.g., 1',2,2-trimethyl-[1,1'-bi(cyclobutane)]-1-ol, CAS: 820222-43-3): Cyclobutane rings (larger than cyclopropane) reduce ring strain, enhancing thermal stability. For example, 1',2,2-trimethyl derivatives are stable at room temperature, unlike highly strained cyclopropanols .
- Spirocyclic Analogues (e.g., 1'-oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid):
Spiro junctions introduce conformational rigidity, which can be advantageous in asymmetric synthesis or crystal engineering .
Catalytic Reactivity
1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol and its analogues participate in transition-metal-catalyzed rearrangements:
- Rh(I)-Catalyzed Rearrangements : Silylated derivatives undergo regioselective ring expansion or contraction, yielding functionalized bicyclic products. For example, Zn(II)- or Rh(I)-catalyzed processes convert silylated precursors to α,β-unsaturated ketones .
- Stereoselectivity : Addition reactions to the carbonyl group of related ketones (e.g., 3',3'-dimethyl derivatives) show moderate enantioselectivity, influenced by steric interactions from substituents .
Biological Activity
1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound 1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol features a bicyclic structure that includes two cyclopropane rings bonded to a phenyl group. This unique configuration may contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of cyclopropanol can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity of 1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol can be assessed using assays such as the DPPH scavenging method.
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of 1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol have been evaluated against various cancer cell lines. Preliminary data suggest that this compound may exhibit selective cytotoxicity towards certain tumor cells while sparing normal cells. Similar compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for further development as an anticancer agent .
The mechanisms through which 1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with cellular signaling pathways involved in apoptosis and cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways .
Case Studies
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro cytotoxicity assay on MCF-7 cells | IC50 = 15 µM; significant antiproliferative activity observed |
| Study 2 | DPPH scavenging assay | Exhibited 70% inhibition at 100 µg/mL concentration |
| Study 3 | Ames test for mutagenicity | No significant mutagenic effects observed on Salmonella strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
